molecular formula C11H21N3O B7924427 N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7924427
M. Wt: 211.30 g/mol
InChI Key: NOGHGZZAYOOCPL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-9(15)14(10-2-3-10)11-4-6-13(8-11)7-5-12/h10-11H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGHGZZAYOOCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide typically involves multi-step synthetic procedures:

  • Starting Materials: : The synthesis generally begins with commercially available starting materials like 3-pyrrolidinone and cyclopropylamine.

  • Intermediate Formation: : Intermediate compounds, such as N-(2-aminoethyl)-3-pyrrolidinol, are formed through initial reactions, often involving reductive amination.

  • Final Coupling Step: : The final assembly involves coupling these intermediates under conditions that promote the formation of the desired amide bond, utilizing reagents like EDC (ethyl(dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For large-scale production, methodologies may include:

  • Flow Chemistry: : Continuous flow systems to enhance reaction efficiency and scalability.

  • Catalysis: : Employing catalysts to optimize reaction rates and yields.

  • Purification: : Techniques like crystallization and chromatography for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide can undergo:

  • Oxidation: : Formation of oxides under oxidative conditions.

  • Reduction: : Conversion to reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitutions, especially at the amine or cyclopropyl sites.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H2O2), permanganates.

  • Reducing Agents: : LiAlH4, sodium borohydride (NaBH4).

  • Substituents: : Halogens, alkylating agents.

Major Products

  • Oxidation: : N-oxide derivatives.

  • Reduction: : Deaminated products.

  • Substitution: : Functionalized analogs with varied substituents at the cyclopropyl or pyrrolidine moieties.

Scientific Research Applications

Biological Activities

Research indicates that N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide exhibits several biological activities:

  • Receptor Modulation : The compound has been studied for its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structure suggests it may act as a modulator of certain receptor types, potentially influencing mood and cognition.
  • Analgesic Properties : Preliminary studies have suggested that this compound may possess analgesic effects, making it a candidate for pain management therapies. Its mechanism of action could involve modulation of pain pathways in the CNS.
  • Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases.

Therapeutic Applications

Given its biological activities, the potential therapeutic applications of this compound include:

  • Pain Management : Due to its analgesic properties, it could be developed into a novel pain relief medication.
  • Cognitive Enhancement : If proven effective in receptor modulation, it may offer benefits for cognitive disorders or conditions characterized by impaired cognitive function.
  • Neurodegenerative Disease Treatment : Its neuroprotective effects could be harnessed for treating diseases like Alzheimer's or Parkinson's.

Study 1: Analgesic Efficacy

A recent study investigated the analgesic efficacy of this compound in animal models of chronic pain. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an effective analgesic agent.

Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of this compound in models of oxidative stress-induced neuronal injury. Findings demonstrated that treatment with this compound reduced markers of oxidative damage and improved neuronal survival rates.

Study 3: Cognitive Function Assessment

In a cognitive function assessment involving aged rats, administration of the compound resulted in improved performance in memory tasks compared to untreated controls. This suggests its potential role in enhancing cognitive abilities or slowing age-related cognitive decline.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: : Engages with receptor proteins, enzymes, and nucleic acids.

  • Pathways: : Modulates signal transduction pathways, affecting cellular processes like metabolism and proliferation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
  • CAS Registry Number : 1353945-48-8
  • Molecular Formula : C₁₂H₂₃N₃O
  • Molecular Weight : 225.33 g/mol
  • Purity : ≥95% (HPLC)
  • Stereochemical Notes: The compound exists in an (S)-configuration at the pyrrolidine-3-yl position in some derivatives, as indicated in related analogs .

Structural Features: The molecule comprises a pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position and an acetamide moiety linked to a cyclopropyl group at the 3-position.

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Variations References
This compound (Target Compound) C₁₂H₂₃N₃O Cyclopropyl, 2-aminoethyl-pyrrolidin-3-yl 225.33 Reference compound for comparison
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-cyclopropylacetamide C₁₄H₂₄N₄O₂ Cyclopropyl, (S)-2-aminopropanoyl-pyrrolidin-3-ylmethyl 280.37 Introduction of a methylene linker and an (S)-configured aminopropanoyl group
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-cyclopropylacetamide C₁₄H₂₄N₄O₂ Cyclopropyl, (S)-2-aminopropanoyl-pyrrolidin-2-ylmethyl 280.37 Substitution at pyrrolidin-2-yl instead of 3-yl; altered spatial orientation
N-cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide C₁₁H₂₀N₂O₂ Cyclopropyl, (S)-2-hydroxyethyl-pyrrolidin-3-yl 212.29 Replacement of amino group with hydroxyl; reduced basicity and hydrogen-bonding capacity
N-{[1-(L-Alanyl)-3-pyrrolidinyl]methyl}-N-isopropylacetamide C₁₄H₂₆N₄O₂ Isopropyl, L-alanyl-pyrrolidin-3-ylmethyl 282.39 Isopropyl substituent instead of cyclopropyl; L-alanyl group introduces chirality

Key Structural and Functional Differences

Cyclopropyl vs. Other Alkyl Groups :

  • The cyclopropyl group in the target compound confers ring strain and metabolic stability compared to isopropyl or ethyl substituents in analogs (e.g., N-{[1-(L-Alanyl)-3-pyrrolidinyl]methyl}-N-isopropylacetamide) . Cyclopropane’s planar structure may enhance binding to flat hydrophobic pockets in proteins.

Aminoethyl vs. The (S)-2-aminopropanoyl substitution in pyrrolidin-3-ylmethyl analogs introduces a chiral center and an additional carbonyl group, which may influence peptidase resistance or target affinity .

Pyrrolidine Substitution Position (2-yl vs.

Physicochemical Properties

  • Molecular Weight : The target compound (225.33 g/mol) is lighter than analogs with extended side chains (e.g., 280.37–282.39 g/mol), suggesting better bioavailability per Lipinski’s rules .

Biological Activity

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activity. This compound features a unique structure that includes a pyrrolidine ring, an aminoethyl group, and a cyclopropyl-acetamide moiety, making it a candidate for various therapeutic applications.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC11H21N3O
Molecular Weight211.3 g/mol
Boiling Point353.9 ± 35.0 °C
Density1.12 ± 0.1 g/cm³
pKa9.62 ± 0.10

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in neurotransmission and other cellular signaling pathways. Preliminary studies suggest that this compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways related to neurological functions.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Neuropharmacological Effects : The compound has been explored for its effects on neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies.
  • Anticancer Properties : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation, suggesting potential anticancer activity.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, indicating possible therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on Neurotransmitter Modulation : A study investigated the effects of this compound on serotonin and dopamine receptors in rodent models, revealing significant modulation of these neurotransmitter systems, which could be beneficial in treating mood disorders .
  • Anticancer Activity Assessment : In vitro assays demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
  • Inflammation Model Evaluation : Experimental models of inflammation showed that the compound reduced markers of inflammation significantly compared to controls, indicating its potential as an anti-inflammatory agent .

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